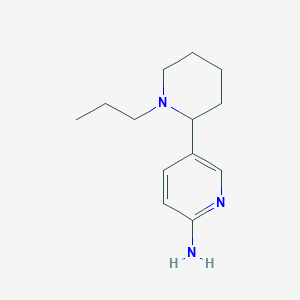
5-(2-Aminoethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with an aminoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates or isothiocyanates. One common method includes the reaction of phenylglycine with phenyl isocyanate, followed by cyclization to form the imidazolidine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazolidine ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5-ethyl-5-methyl-:
2,4-Imidazolidinedione, 5,5-dimethyl-:
Uniqueness
5-(2-Aminoethyl)imidazolidine-2,4-dione is unique due to its aminoethyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other imidazolidine derivatives and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
5-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI-Schlüssel |
WFHRFQGVUCUQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)



![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)




![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)


